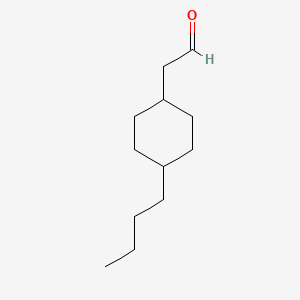
(4-Butylcyclohexyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, where a butyl group is attached to the fourth carbon of the cyclohexane ring, and an acetaldehyde group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Butylcyclohexyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, (4-Butylcyclohexyl)methanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method involves the hydroformylation of 4-butylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic hydrogenation of 4-butylcyclohexanone. This process typically employs a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (4-Butylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to (4-Butylcyclohexyl)methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions to form imines or Schiff bases when reacted with primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Primary amines for the formation of imines or Schiff bases
Major Products Formed
Oxidation: (4-Butylcyclohexyl)acetic acid
Reduction: (4-Butylcyclohexyl)methanol
Substitution: Imines or Schiff bases
Aplicaciones Científicas De Investigación
(4-Butylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of (4-Butylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexyl acetate: This compound is similar in structure but has an acetate group instead of an aldehyde group.
4-Butylcyclohexanol: This compound has a hydroxyl group instead of an aldehyde group.
4-Butylcyclohexanone: This compound has a ketone group instead of an aldehyde group.
Uniqueness
(4-Butylcyclohexyl)acetaldehyde is unique due to its specific combination of a butyl group and an aldehyde group attached to the cyclohexane ring
Propiedades
Número CAS |
119488-70-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
2-(4-butylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C12H22O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h10-12H,2-9H2,1H3 |
Clave InChI |
KUXPAAMQBMSTLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
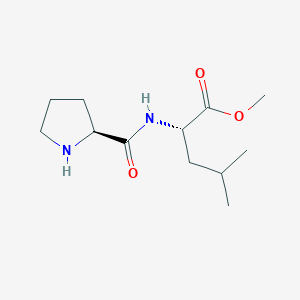
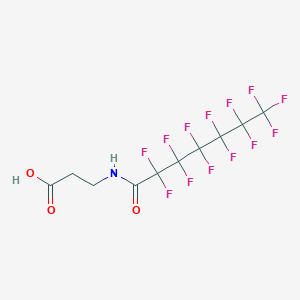
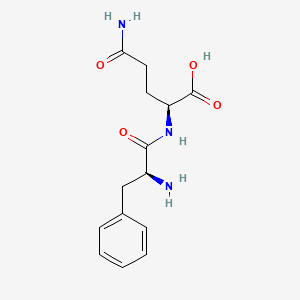
![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
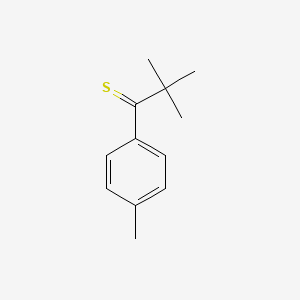
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)
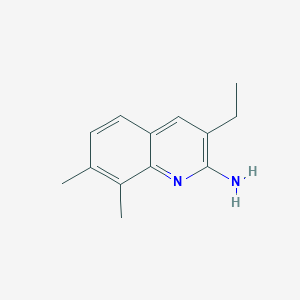

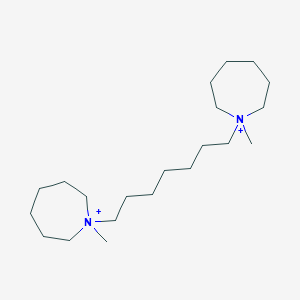
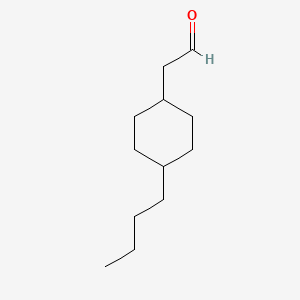
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
